molecular formula C17H18N4S B15180725 5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine CAS No. 68745-07-3

5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine

Cat. No.: B15180725
CAS No.: 68745-07-3
M. Wt: 310.4 g/mol
InChI Key: VJNQLNPFELPXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 272-138-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where acetone cyanohydrin and hydrazine hydrate are mixed under controlled conditions. The reaction mixture is then subjected to filtration and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

    Decomposition: The compound decomposes at temperatures above 60°C, releasing nitrogen gas and forming free radicals.

    Polymerization: In the presence of monomers such as styrene or acrylonitrile, the free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization process.

Major Products

The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers, depending on the monomers used in the reaction.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research:

    Chemistry: It is widely used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.

    Medicine: It is employed in the development of drug delivery systems and controlled-release formulations.

    Industry: The compound is crucial in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and the ability to generate nitrogen gas, which can be advantageous in certain polymerization processes.

Similar Compounds

  • Benzoyl peroxide
  • Potassium persulfate
  • 2,2’-azobis(2-methylbutyronitrile)

Properties

CAS No.

68745-07-3

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzothiazepine

InChI

InChI=1S/C17H18N4S/c1-20-9-11-21(12-10-20)16-13-5-4-8-18-17(13)22-15-7-3-2-6-14(15)19-16/h2-8H,9-12H2,1H3

InChI Key

VJNQLNPFELPXCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.